5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(4-Fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 4-fluorophenyl-pyrrolidinylmethyl group and a furan moiety. Its structural complexity arises from the combination of triazole, thiazole, and pyrrolidine rings, which are known to influence pharmacokinetic and pharmacodynamic properties.
The compound’s synthesis likely involves cyclocondensation reactions typical of triazolo-thiazoles, as described in similar systems (e.g., one-pot syntheses using cyanide derivatives under acidic conditions) . Its planar triazolo-thiazole core may facilitate π-π stacking interactions with biological targets, while the pyrrolidine and fluorophenyl groups contribute to lipophilicity and target binding specificity.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-13-7-5-12(6-8-13)15(23-9-1-2-10-23)16-18(25)24-19(27-16)21-17(22-24)14-4-3-11-26-14/h3-8,11,15,25H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDLOATHYOXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the triazolothiazole core through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones. The furan ring can be introduced via a subsequent cyclization step. The fluorophenyl and pyrrolidine groups are then attached through nucleophilic substitution or coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. Catalysts and reagents are chosen to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring .
Applications De Recherche Scientifique
Biological Activities
The compound exhibits a range of biological activities that make it a promising candidate in medicinal chemistry:
Antimicrobial Activity
Research indicates that derivatives of triazole-thiazole compounds possess significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could also exhibit comparable activity .
Antinociceptive and Anti-inflammatory Effects
Studies have reported that related compounds demonstrate antinociceptive (pain-relieving) and anti-inflammatory effects. The presence of the thiazole ring is often linked with these pharmacological activities, indicating potential applications in pain management and inflammation-related conditions .
Anticancer Properties
Some derivatives containing triazole-thiazole structures have been evaluated for anticancer activity. The ability to inhibit cancer cell proliferation has been observed in several studies, making it a candidate for further exploration in cancer therapy .
Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized several triazole-thiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria .
Study 2: Pain Relief Mechanism
Another investigation focused on the antinociceptive properties of triazole derivatives. The study utilized animal models to assess pain response after administration of the compound, revealing significant reductions in pain perception compared to control groups .
Mécanisme D'action
The mechanism of action of 5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of triazolo-thiazoles with variable substituents influencing activity. Key analogs include:
*Calculated based on structural similarity to .
Physicochemical and Structural Insights
- Planarity vs. Conformational Flexibility : The triazolo-thiazole core in the target compound is largely planar, but substituents like the fluorophenyl group introduce perpendicular orientations, as seen in isostructural analogs (). This may affect binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
- Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, a feature shared with clinical candidates like LXE408 () .
Activité Biologique
5-[(4-Fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic compound that has attracted attention for its potential biological activities. This compound is characterized by its unique molecular structure, which incorporates a triazole and thiazole moiety along with a furan ring and a fluorophenyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from a mixture of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N'-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The yield of the synthesis process can be around 64%, resulting in the formation of orange crystals with a melting point of 225–226 °C .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the triazolo-thiazole class. For example, derivatives similar to the title compound have shown significant antiproliferative activity against various cancer cell lines including breast, colon, and lung cancers. The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation .
In vitro studies indicate that compounds featuring similar structural motifs exhibit IC50 values in the low micromolar range against several cancer types. For instance, one study reported an IC50 value of approximately 0.275 µM for a related derivative against breast cancer cells, demonstrating its potential as a lead compound for further development .
Antinociceptive and Anti-inflammatory Properties
The title compound has also been evaluated for antinociceptive and anti-inflammatory activities. Pyrazolylthiazoles have been documented to exhibit these effects through inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory cytokines. For instance, some derivatives showed selective inhibition against COX-II with IC50 values as low as 0.011 µM, suggesting strong anti-inflammatory potential .
Mechanistic Insights
Mechanistically, the biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in inflammation and cancer progression. Molecular docking studies can provide insights into binding affinities and interactions at the molecular level.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:
- Case Study on Anticancer Efficacy : A derivative was tested against multiple cancer cell lines showing over 90% inhibition in T47D breast cancer cells at concentrations around 10 µM.
- Case Study on Pain Management : In animal models, related thiazole derivatives demonstrated significant pain relief comparable to standard analgesics without severe side effects.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
